molecular formula C18H20N2O2 B2585520 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone CAS No. 1903575-25-6

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone

Cat. No.: B2585520
CAS No.: 1903575-25-6
M. Wt: 296.37
InChI Key: IITMUUMOHMUZRY-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone is a chemical compound of interest in medicinal chemistry and pharmacology research. Its molecular structure incorporates a pyrrolidine ring linked to a phenylethanone group via an ether bridge containing a 6-methylpyridyl moiety. This specific arrangement is significant as the pyrrolidine ring is a common feature in many bioactive molecules and is frequently explored in the design of compounds that target the central nervous system . For instance, pyrrolidine-containing structures have been extensively investigated in the development of novel ligands for neurotransmitter receptors . Similarly, the 2-phenylethanone group is a key structural component in known research compounds, such as those studied for their interactions with monoamine transporters . As such, this compound serves as a valuable chemical intermediate or scaffold for researchers designing and synthesizing new molecules for biochemical screening and structure-activity relationship (SAR) studies. It is intended for use in controlled laboratory settings to advance the understanding of receptor-ligand interactions and to explore new therapeutic pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-6-5-9-17(19-14)22-16-10-11-20(13-16)18(21)12-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITMUUMOHMUZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Structural Features

The target compound’s unique pyrrolidinyl ether and 6-methylpyridin-2-yl groups differentiate it from analogs. Key structural comparisons include:

Compound Name (Example) Key Substituents/Modifications Structural Impact
Target Compound Pyrrolidinyl ether, 6-methylpyridin-2-yl Enhanced rigidity and potential hydrogen bonding due to pyrrolidine; pyridine enhances electron-deficient character.
1-[2-Hydroxy-4-(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-phenylethanone Tetrahydro-2H-pyran (THP)-protected hydroxy group THP increases steric bulk and lipophilicity, altering solubility and reactivity.
1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridinyl, methanol substituent Fluorine introduces electronegativity; methanol increases polarity.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Methylsulfonylphenyl group Electron-withdrawing sulfonyl group enhances stability and binding affinity.

Physical Properties

Melting points and spectroscopic data highlight differences in crystallinity and functional groups:

Compound Name (Example) Molecular Formula Molecular Weight Melting Point (°C) Spectroscopic Data (Key Signals)
Target Compound C₁₉H₂₀N₂O₂ 324.38 Not reported Expected: Pyrrolidine C-N (IR ~1100 cm⁻¹), pyridine ring protons (NMR δ 7–8 ppm).
THP-Protected Hydroxyacetophenone C₁₉H₂₀O₄ 312.37 89 1H NMR: δ 1.4–1.8 (THP protons), IR: O-H stretch (~3400 cm⁻¹).
1-[6-Hydroxy-2,4-dimethoxy-3-(phenylacetyl)oxy]phenyl]-2-phenylethanone C₂₄H₂₂O₆ 406.44 105 1H NMR: δ 3.8 (methoxy), IR: ester C=O (~1740 cm⁻¹).

Research Findings and Data Tables

Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield (%) Key Reference
1-[2-Hydroxy-4-(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-phenylethanone 130064-20-9 C₁₉H₂₀O₄ 312.37 89 80
1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 1228666-40-7 C₁₀H₁₃FN₂O 196.22 Not reported Not reported
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Not provided C₁₅H₁₅NO₃S 289.35 Not reported Not reported

Biological Activity

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone, a compound featuring a complex structure with multiple heterocycles and functional groups, has garnered attention for its potential biological activities. Its molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant case studies.

Structural Characteristics

The compound's unique structure includes:

  • Pyrrolidine ring : A five-membered ring containing nitrogen.
  • Pyridine rings : Contributing to its reactivity and interaction with biological targets.
  • Ketone group : Essential for its biological activity.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanoneSimilar core structure but lacks methyl groupSimpler structure without methyl substitution
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-ylthio)ethanoneSimilar structure but different pyridine positioningVariation in biological activity due to positional change

The mechanism of action for this compound involves interactions with specific enzymes or receptors, potentially altering their activity. The compound may act as an enzyme inhibitor, similar to other compounds in its class, although specific targets and pathways require further investigation.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains.
  • Anticancer Activity : Certain analogs have demonstrated inhibition of cell proliferation in cancer cell lines.
  • Enzyme Inhibition : Potential as an inhibitor for enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity : A study involving chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation in the A431 vulvar epidermal carcinoma cell line. This suggests a possible pathway for further research into the anticancer properties of related compounds .
  • Antimicrobial Evaluation : Research on ferrocene-pyrimidine conjugates showed promising antiplasmodial activities against Plasmodium falciparum, indicating that derivatives of pyridine-containing compounds can serve as effective antimicrobial agents .

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the efficacy and safety profile.
  • Mechanistic Studies : To identify specific molecular targets.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the compound's design for enhanced biological activity.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including pyrrolidine ring formation, pyridine substitution, and ketone functionalization. Key steps include:

  • Pyrrolidine ring cyclization : Precursors like γ-amino alcohols or ketones are cyclized under basic conditions (e.g., K₂CO₃ in DMF at 150°C) to form the pyrrolidine backbone .
  • Pyridyloxy group introduction : Nucleophilic substitution or Mitsunobu reactions are used to attach the 6-methylpyridin-2-yl-oxy moiety, requiring anhydrous conditions and catalysts like triphenylphosphine .
  • Ketone functionalization : Friedel-Crafts acylation or Grignard reactions may be employed for phenylethanone attachment .

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